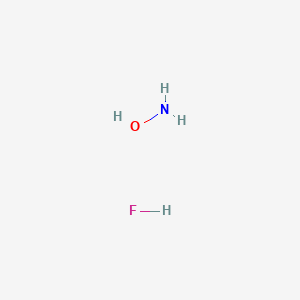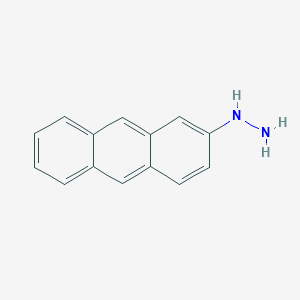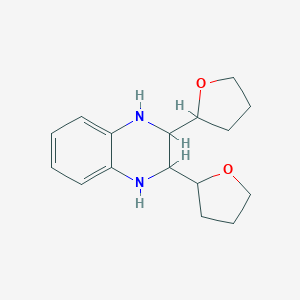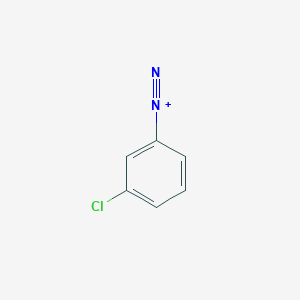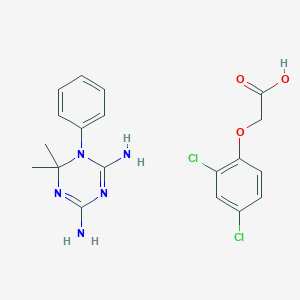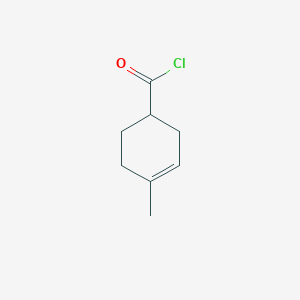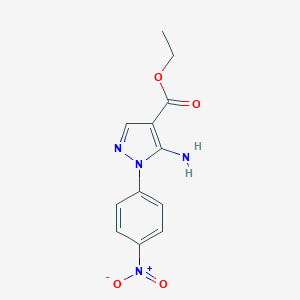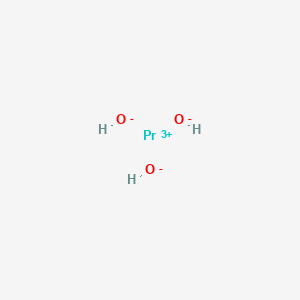
Methyl 1-phenylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-phenylcyclohexane-1-carboxylate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic compound that belongs to the class of cyclohexane carboxylates. MDJ is widely used in the fragrance industry due to its floral and fruity odor. However, recent scientific research has shown that MDJ has potential applications in various fields, including medicine, agriculture, and cosmetics.
科学研究应用
MDJ has been studied for its potential applications in various fields. In the medical field, MDJ has been shown to have anti-inflammatory and anti-cancer properties. It has been reported that MDJ inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the agricultural field, MDJ has been studied for its potential as a plant growth regulator. It has been reported that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.
In the cosmetic industry, MDJ has been used as a fragrance ingredient due to its floral and fruity odor. However, recent studies have shown that MDJ has potential as an anti-aging agent. It has been reported that MDJ can increase the production of collagen and elastin, which are proteins that are essential for skin elasticity and firmness.
作用机制
The mechanism of action of MDJ is not fully understood. However, it has been reported that MDJ acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. MDJ has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. MDJ has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MDJ has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDJ inhibits the growth of cancer cells and induces apoptosis in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.
实验室实验的优点和局限性
MDJ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MDJ is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using MDJ in lab experiments. MDJ is a synthetic compound that may not be found in nature, which may limit its applicability in certain fields. Additionally, the mechanism of action of MDJ is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the research of MDJ. In the medical field, MDJ could be further studied for its potential as an anti-cancer and anti-inflammatory agent. In the agricultural field, MDJ could be further studied for its potential as a plant growth regulator and stress protectant. In the cosmetic industry, MDJ could be further studied for its potential as an anti-aging agent. Additionally, the mechanism of action of MDJ could be further elucidated to better understand its potential applications.
属性
| 17380-78-8 | |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
methyl 1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI 键 |
SGCPKFJYODXFOZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
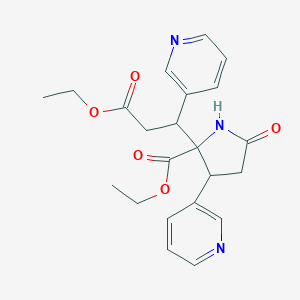
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
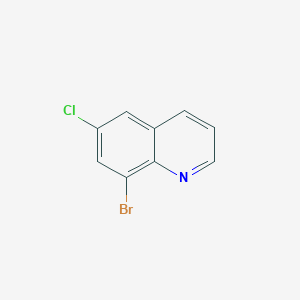
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
